2,7-Dihydroxyapogeissoschizine

Description

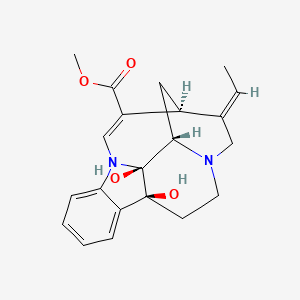

2,7-Dihydroxyapogeissoschizine (C₂₁H₂₂N₂O₂) is a tricyclic dihydroquinoline alkaloid first isolated from the root bark of Strychnos gossweileri, a plant native to Central Africa . Structurally, it features a fused [1,2-a]-tricyclic core with hydroxyl groups at positions 2 and 7, distinguishing it within the apogeissoschizine subclass. The compound is derived from geissospermine via acidic hydrolysis, yielding a hydrochloride salt with a melting point of 139–142°C and UV absorption maxima at 273 nm (ε 19,300) and 324 nm (ε 19,000) in ethanol .

Properties

Molecular Formula |

C21H24N2O4 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

methyl (8S,13E,14S,16S,17S)-13-ethylidene-8,17-dihydroxy-1,11-diazapentacyclo[12.3.2.02,7.08,17.011,16]nonadeca-2,4,6,18-tetraene-19-carboxylate |

InChI |

InChI=1S/C21H24N2O4/c1-3-13-11-22-9-8-20(25)16-6-4-5-7-17(16)23-12-15(19(24)27-2)14(13)10-18(22)21(20,23)26/h3-7,12,14,18,25-26H,8-11H2,1-2H3/b13-3-/t14-,18-,20-,21-/m0/s1 |

InChI Key |

ABALGCGSAUWIRD-AQENENKKSA-N |

Isomeric SMILES |

C/C=C\1/CN2CC[C@@]3(C4=CC=CC=C4N5[C@@]3([C@@H]2C[C@@H]1C(=C5)C(=O)OC)O)O |

Canonical SMILES |

CC=C1CN2CCC3(C4=CC=CC=C4N5C3(C2CC1C(=C5)C(=O)OC)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation of 2,7-Dihydroxyapogeissoschizine involves extraction from the root bark of Strychnos gossweileri. The process typically includes the following steps:

Extraction: The root bark is subjected to solvent extraction using methanol or ethanol.

Fractionation: The crude extract is fractionated using chromatographic techniques such as column chromatography.

Purification: Further purification is achieved through high-performance liquid chromatography (HPLC) to isolate the pure compound.

Industrial Production Methods: Currently, there are no large-scale industrial production methods reported for 2,7-Dihydroxyapogeissoschizine. The compound is primarily obtained through laboratory-scale extraction and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dihydroxyapogeissoschizine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

Substitution: The hydroxyl groups at positions 2 and 7 can undergo substitution reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of halogenated derivatives at positions 2 and 7.

Scientific Research Applications

Chemistry: Used as a model compound for studying indole alkaloid chemistry and reaction mechanisms.

Medicine: Potential therapeutic applications due to its cytotoxic properties, although further research is needed to fully understand its medicinal potential.

Industry: Limited industrial applications due to the lack of large-scale production methods.

Mechanism of Action

The mechanism of action of 2,7-Dihydroxyapogeissoschizine involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to induce apoptosis in cancer cells through the activation of specific molecular pathways. the exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Related Alkaloids

2,7-Dihydroxyapogeissoschizine belongs to a broader family of tricyclic dihydroquinoline alkaloids. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of 2,7-Dihydroxyapogeissoschizine and Related Compounds

Key Structural and Functional Insights

Tricyclic vs. Pentacyclic Frameworks : The fused tricyclic system of 2,7-Dihydroxyapogeissoschizine contrasts with Ochrosamine B’s hexacyclic structure, which likely contributes to differences in bioactivity and metabolic stability .

Synthetic Accessibility: Palladium-catalyzed intramolecular C–N cross-coupling reactions, used to synthesize related tricyclic enaminoesters (e.g., intermediates for 10-methoxydihydrocorynantheol), could theoretically apply to 2,7-Dihydroxyapogeissoschizine. However, its specific synthesis remains undocumented .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.